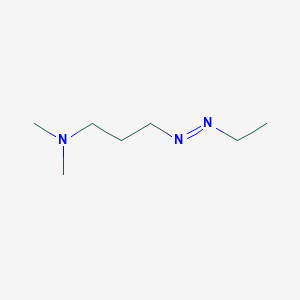
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethyldiazene moiety. It is often used as a reagent in organic synthesis and has gained attention for its role in peptide synthesis and protein crosslinking.
Vorbereitungsmethoden
The synthesis of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate to form a urea intermediate. This intermediate is then dehydrated to yield the final product . The reaction conditions generally include the use of organic solvents and catalysts to facilitate the process. Industrial production methods often involve optimizing these conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Coupling Reactions: It is commonly used in coupling reactions to form amide bonds, especially in peptide synthesis.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a carboxyl-activating agent for the coupling of primary amines to yield amide bonds.
Biology: The compound is employed in protein crosslinking to nucleic acids, which is essential for studying protein-DNA interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug development processes.
Wirkmechanismus
The mechanism of action of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with primary amines to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which is highly reactive and facilitates the coupling reaction . This mechanism is crucial for its applications in peptide synthesis and protein crosslinking.
Vergleich Mit ähnlichen Verbindungen
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is often compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While all these compounds serve as carboxyl-activating agents, this compound has the advantage of being water-soluble and producing a urea byproduct that can be easily removed using dilute acid . This makes it more convenient for certain applications, especially in aqueous environments.
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- Diisopropylcarbodiimide (DIC)
- N,N’-Di-tert-butylcarbodiimide
Eigenschaften
Molekularformel |
C7H17N3 |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N3/c1-4-8-9-6-5-7-10(2)3/h4-7H2,1-3H3 |
InChI-Schlüssel |
PSKFZWTXVLPHDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















